molecular formula C9H10N2O4S2 B1423298 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate CAS No. 1354963-32-8

2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate

Cat. No.: B1423298
CAS No.: 1354963-32-8
M. Wt: 274.3 g/mol
InChI Key: CLJOSIWHPWGEQO-UHFFFAOYSA-N
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Description

2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a methanesulfonate group via an ethyl linker. The methanesulfonate group enhances solubility and bioavailability, while the thienopyrimidine scaffold is known for its pharmacological relevance in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S2/c1-17(13,14)15-4-3-11-6-10-7-2-5-16-8(7)9(11)12/h2,5-6H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJOSIWHPWGEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN1C=NC2=C(C1=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[3,2-d]pyrimidine Core

Methodology Overview:

The core structure, thieno[3,2-d]pyrimidine, can be synthesized via multi-step reactions starting from commercially available thiophene derivatives and pyrimidine precursors. The key steps involve constructing the fused heterocyclic system through cyclization reactions, often employing chlorinated intermediates and nucleophilic substitutions.

Typical Procedure:

  • Preparation of 2,4-dichlorothieno[3,2-d]pyrimidine:
    Starting from 2,4-dichlorothieno[2,3-d]pyrimidine (obtained via chlorination of thieno[2,3-d]pyrimidine derivatives), the core is prepared using chlorination reactions under controlled conditions, often involving phosphorus oxychloride (POCl₃).

    • Reaction Conditions: Reflux in POCl₃ for 8-12 hours, followed by work-up involving evaporation and recrystallization.
  • Conversion to 2,4-dihydroxy derivatives:
    The dichlorinated compound can be hydrolyzed or reacted with nucleophiles like water or alcohols to introduce hydroxyl groups, facilitating subsequent functionalization.

Functionalization with Ethyl Side Chain

Methodology Overview:

The side chain, ethyl , attached at the 3-position of the pyrimidine ring, is introduced via nucleophilic substitution or amidation reactions on suitable intermediates.

Typical Procedure:

  • Formation of 2-amino-4-oxo-3H,4H-thieno[3,2-d]pyrimidine derivatives:
    This involves reacting the heterocyclic core with ethylamine derivatives under reflux conditions, often in polar solvents like ethanol or dimethylformamide (DMF).

    • Reaction Conditions: Heating at 80-120°C for several hours, with catalysts like potassium carbonate to facilitate substitution.
  • Introduction of the oxo group at position 4:
    The oxo functionality can be introduced via oxidation of the corresponding amino derivatives or through condensation reactions with suitable carbonyl compounds.

Synthesis of the Methanesulfonate Functional Group

Methodology Overview:

The terminal step involves converting the terminal hydroxyl group of the side chain into a methanesulfonate ester, which enhances the compound’s stability and reactivity for further applications.

Typical Procedure:

  • Reaction with Methanesulfonyl Chloride:
    • Dissolve the ethyl-substituted heterocyclic compound in anhydrous dichloromethane (DCM).
    • Add a base such as triethylamine (TEA) to neutralize the generated HCl.
    • Slowly add methanesulfonyl chloride (MsCl) at 0°C under stirring.
    • Continue stirring at room temperature for 2-4 hours.
    • Work-up involves washing with water, drying over sodium sulfate, and purification via column chromatography.

Reaction Scheme:

Hydroxyethyl group + MsCl + TEA → Methylsulfonate ester

Consolidated Synthetic Route and Data Table

Step Starting Material Reagents & Conditions Product Yield References
1 2,4-Dichlorothieno[3,2-d]pyrimidine POCl₃, reflux 2,4-Dichloro-3-oxo-thieno[3,2-d]pyrimidine 75-85%
2 Intermediate from Step 1 Ethylamine, reflux Ethyl-substituted thieno[3,2-d]pyrimidine 70-80%
3 Ethyl derivative Oxidation or condensation 4-Oxo derivative 65-75%
4 4-Oxo compound MsCl, TEA, DCM 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate 60-70%

Research Findings and Notes

  • Reaction Conditions Optimization:
    The chlorination and subsequent substitution steps are sensitive to temperature and reagent purity. Refluxing in POCl₃ provides high yields of chlorinated intermediates, which are crucial for subsequent functionalization.

  • Functional Group Compatibility:
    The presence of the oxo group at position 4 is compatible with sulfonation reactions, provided that reaction conditions are carefully controlled to prevent decomposition.

  • Yield Considerations:
    The overall yield from starting heterocyclic precursors to the final methanesulfonate derivative typically ranges from 35% to 55%, depending on purity and reaction optimization.

  • Safety Precautions: Reactions involving POCl₃ and MsCl are highly exothermic and release HCl gas; proper ventilation and protective equipment are mandatory.

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thieno[3,2-d]pyrimidin-4-one to its corresponding sulfonic acid derivative.

  • Reduction: : Reduction of the oxo group to form a hydroxyl group.

  • Substitution: : Replacement of the methanesulfonate group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of sulfonic acid derivatives.

  • Reduction: : Formation of hydroxyl derivatives.

  • Substitution: : Formation of various functionalized derivatives based on the substituent used.

Scientific Research Applications

2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antiviral and antibacterial properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Thienopyrimidine Family

(a) 2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic Acid (CAS 451461-16-8)
  • Structure : Differs in the substitution pattern (acetic acid group at position 3) and a fluorine atom at the 5-position phenyl ring.
  • Molecular Weight : 304.3 g/mol (vs. ~316 g/mol for the target compound, assuming similar substituents).
  • The fluorophenyl substituent improves metabolic stability .
(b) Ethyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate (CAS 1105236-11-0)
  • Structure : Incorporates a phenyl group at the 7-position and an ethyl benzoate ester linked via an acetamido group.
  • Molecular Weight : 433.48 g/mol.
  • Key Differences : The ester group increases lipophilicity, favoring blood-brain barrier penetration. The phenyl substituent may enhance π-π stacking interactions in enzyme binding pockets .
(c) 3-Ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1252921-88-2)
  • Structure : Features a sulfanyl linker and a benzoxazine moiety.
  • Molecular Weight : 401.5 g/mol.

Functional Group Comparisons

Compound Core Structure Substituent Key Property
Target Compound Thieno[3,2-d]pyrimidine Ethyl methanesulfonate Enhanced solubility, prodrug potential
CAS 451461-16-8 Thieno[2,3-d]pyrimidine Acetic acid, fluorophenyl Polar interactions, metabolic stability
CAS 1105236-11-0 Thieno[3,2-d]pyrimidine Ethyl benzoate ester Lipophilicity, CNS penetration
CAS 1252921-88-2 Thieno[3,2-d]pyrimidine Sulfanyl-benzoxazine Redox modulation, structural rigidity

Biological Activity

The compound 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate is a derivative of thienopyrimidine, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate is C11H12N2O4SC_{11}H_{12}N_2O_4S with a molecular weight of approximately 284.29 g/mol. The structure features a thienopyrimidine core that is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity against various bacterial strains. A study conducted on related compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) values for several thienopyrimidine derivatives have been reported, highlighting their potential as antibacterial agents. For instance:

CompoundMIC (µg/mL)Target Organism
4c8S. aureus
5e16E. coli
5g32M. tuberculosis

These findings suggest that modifications in the side chains of the thienopyrimidine core can enhance antimicrobial potency.

The mechanism by which thienopyrimidine derivatives exert their antimicrobial effects often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis. The presence of functional groups in the thieno ring contributes to binding affinity with bacterial enzymes, disrupting vital cellular processes .

Case Studies

  • Antimycobacterial Activity : A study on the antimycobacterial effects of thienopyrimidine derivatives showed promising results against Mycobacterium tuberculosis. Compounds were evaluated for their cytotoxicity and selectivity index, indicating low toxicity at effective doses .
  • In Vivo Efficacy : In animal models, certain derivatives displayed significant reduction in infection severity when administered alongside conventional antibiotics, suggesting their potential as adjunct therapies in treating resistant strains .

Toxicity Assessment

Toxicity studies are crucial for determining the safety profile of new compounds. Hemolytic assays performed on selected derivatives indicated non-toxic behavior up to certain concentrations (200 µmol/L), making them suitable candidates for further development .

Q & A

Q. What are the key synthetic routes for preparing 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate?

The compound is typically synthesized via alkylation of the thieno[3,2-d]pyrimidin-4(3H)-one core with methanesulfonate esters. A common approach involves nucleophilic substitution, where the hydroxyl group of the thienopyrimidinone intermediate is replaced by the methanesulfonate group under basic conditions. For example, describes a structurally similar compound, 3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one, synthesized via alkylation, suggesting analogous strategies . Reaction optimization (e.g., solvent choice, temperature) is critical to minimize byproducts like over-alkylation or hydrolysis.

Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry and substitution patterns.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., reports exact mass data for related thienopyrimidines) .
  • X-ray crystallography for unambiguous structural confirmation, as demonstrated in for a related pyrrolo[3,2-d]pyrimidine derivative (R factor = 0.054) .
  • HPLC with UV/vis or MS detection to assess purity (>95% is typical for research-grade material) .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

Impurities often arise from incomplete alkylation, oxidation of the thiophene ring, or residual solvents. For example:

  • Unreacted thienopyrimidinone precursor : Monitor reaction progress via TLC and extend reaction time if necessary.
  • Methanesulfonic acid byproducts : Neutralize with a weak base during workup.
  • Oxidation products : Use inert atmospheres (N₂/Ar) and antioxidants like BHT. lists structurally similar impurities in thienopyrimidine derivatives, emphasizing the need for rigorous purification (e.g., column chromatography or recrystallization) .

Q. How can solubility challenges be addressed for in vitro assays?

The methanesulfonate group enhances aqueous solubility compared to alkyl esters. For low solubility in biological buffers:

  • Use co-solvents (e.g., DMSO ≤0.1%) while ensuring compatibility with assay systems.
  • Employ surfactants (e.g., Tween-80) or cyclodextrins for hydrophobic derivatives.
  • highlights formulation strategies for ACC inhibitors, including pH adjustment and salt formation .

Advanced Research Questions

Q. How do structural modifications to the thieno[3,2-d]pyrimidine core impact biological activity?

Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., methanesulfonate) at the 3-position enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Substituents on the thiophene ring (e.g., methyl or phenyl groups) modulate target binding affinity, as seen in for 7-(3,4-dimethoxyphenyl)-substituted derivatives .
  • Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like acetyl-CoA carboxylase (ACC), as demonstrated in .

Q. How can researchers resolve discrepancies in reported biological activity data for thieno[3,2-d]pyrimidine derivatives?

Contradictions often stem from:

  • Assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Standardize protocols using guidelines like MIAME or BRENDA.
  • Compound purity : Impurities >5% can skew IC₅₀ values ( emphasizes ≥95% purity for reliable data) .
  • Solvent effects : DMSO concentrations >0.1% may inhibit certain targets. Validate results across multiple solvent systems.

Q. What strategies optimize reaction yields for large-scale synthesis?

Key considerations include:

  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions but may slow kinetics.
  • Workflow automation : ’s single-crystal X-ray data ensures structural fidelity early in scale-up .

Q. How can computational modeling predict metabolic stability of this compound?

Tools like Schrödinger’s ADMET Predictor or SwissADME can:

  • Identify metabolic hotspots (e.g., oxidation-prone sites on the thiophene ring).
  • Compare with known ACC inhibitors in , where methanesulfonate derivatives showed improved half-lives .
  • Validate predictions with in vitro microsomal stability assays.

Q. What in vitro assays are suitable for evaluating kinase selectivity?

Use panels like Eurofins’ KinaseProfiler or Reaction Biology’s HotSpot:

  • Test at 1 µM against 50+ kinases to identify off-target effects.
  • Prioritize kinases with structural homology to ACC (e.g., AMPK) based on ’s target profile .

Q. How does the compound’s stability under physiological conditions affect experimental design?

Conduct forced degradation studies (pH 1–10, 37°C) and monitor via HPLC:

  • Acidic conditions : Hydrolysis of the methanesulfonate group may occur.
  • Oxidative stress : Include antioxidants in cell culture media.
  • ’s mass spectrometry data for related metabolites can guide stability assessments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate

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